Cas no 1220033-84-0 (N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine)

N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is a benzenediamine derivative featuring a benzyl-ethyl substitution at the N1 position and a methylsulfonyl group at the para position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties, which may facilitate further functionalization or serve as an intermediate in drug development. The methylsulfonyl group enhances electrophilicity, making it a potential candidate for nucleophilic substitution reactions. Its well-defined molecular structure allows for precise modifications, supporting applications in medicinal chemistry and material science. The compound's stability under standard conditions further contributes to its utility in laboratory settings.
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine structure
1220033-84-0 structure
商品名:N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
CAS番号:1220033-84-0
MF:C16H20N2O2S
メガワット:304.407202720642
CID:4688300

N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine 化学的及び物理的性質

名前と識別子

    • N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
    • N1-Benzyl-N1-ethyl-4-(methylsulfonyl)benzene-1,3-diamine
    • 1-N-benzyl-1-N-ethyl-4-methanesulfonylbenzene-1,3-diamine
    • インチ: 1S/C16H20N2O2S/c1-3-18(12-13-7-5-4-6-8-13)14-9-10-16(15(17)11-14)21(2,19)20/h4-11H,3,12,17H2,1-2H3
    • InChIKey: GSHUIJTXTBFPCT-UHFFFAOYSA-N
    • ほほえんだ: S(C)(C1C=CC(=CC=1N)N(CC)CC1C=CC=CC=1)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 413
  • トポロジー分子極性表面積: 71.8

N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1672529-5g
N1-benzyl-N1-ethyl-4-(methylsulfonyl)benzene-1,3-diamine
1220033-84-0 98%
5g
¥7330.00 2024-08-09
TRC
N044225-250mg
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
1220033-84-0
250mg
$ 375.00 2022-06-03
TRC
N044225-125mg
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
1220033-84-0
125mg
$ 230.00 2022-06-03
Crysdot LLC
CD12171320-5g
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)benzene-1,3-diamine
1220033-84-0 95+%
5g
$499 2024-07-23

N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine 関連文献

N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamineに関する追加情報

Introduction to N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine (CAS No: 1220033-84-0)

N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine, a compound with the CAS number 1220033-84-0, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of multiple functional groups, including a benzene ring substituted with a methylsulfonyl group and amino groups, makes it a versatile candidate for further chemical modifications and biological studies.

The chemical structure of N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine consists of a central benzene ring that is modified with a methylsulfonyl group at the 4-position and two amino groups at the 1 and 3 positions. Additionally, the molecule is substituted with a benzyl group at the N1 position and an ethyl group at the other N1 position. This complex arrangement of functional groups provides numerous opportunities for interactions with biological targets, making it an attractive compound for medicinal chemists.

Recent research in the field of pharmaceutical chemistry has highlighted the importance of molecules with multiple substituents on aromatic rings. These compounds often exhibit enhanced binding affinity and selectivity towards biological targets, which is crucial for the development of effective drugs. The N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine molecule fits well within this category, as its structural features suggest potential interactions with enzymes and receptors involved in various disease pathways.

One of the most intriguing aspects of N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is its potential role in modulating inflammatory pathways. The methylsulfonyl group is known to have anti-inflammatory properties, and when combined with other functional groups such as amino groups, it can enhance the compound's ability to interact with inflammatory mediators. Studies have shown that compounds containing methylsulfonyl groups can inhibit the production of pro-inflammatory cytokines, making them promising candidates for treating chronic inflammatory diseases.

In addition to its anti-inflammatory potential, N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine may also have applications in the treatment of neurological disorders. The benzene ring and its substituents can interact with neurotransmitter receptors, potentially leading to therapeutic effects on conditions such as depression, anxiety, and neurodegenerative diseases. Current research is exploring how modifications to this molecule can improve its efficacy and selectivity for specific neurological targets.

The synthesis of N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine involves several steps that require careful optimization to ensure high yield and purity. The process typically starts with the preparation of a benzene derivative that is subsequently modified through sulfonylation and amination reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can be employed to introduce the benzyl and ethyl groups efficiently. These synthetic strategies are critical for producing enough material for both preclinical studies and potential future clinical trials.

Once synthesized, N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine undergoes rigorous testing to evaluate its pharmacological properties. This includes in vitro assays to assess its interaction with biological targets such as enzymes and receptors, as well as in vivo studies to evaluate its efficacy and safety in animal models. These studies provide valuable insights into the compound's potential therapeutic applications and help guide further development efforts.

The importance of computational methods in drug discovery cannot be overstated. Molecular modeling techniques are increasingly used to predict how N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine will interact with biological targets based on its structure. These methods can help identify potential binding sites and optimize the compound's design for better efficacy. By leveraging computational tools alongside experimental data, researchers can accelerate the drug development process significantly.

Future directions for research on N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine include exploring new synthetic routes that improve yield and reduce costs. Additionally, investigating its mechanism of action will provide a deeper understanding of how it affects biological pathways. This knowledge can be used to develop more targeted therapies that minimize side effects while maximizing therapeutic benefits.

In conclusion, N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine (CAS No: 1220033-84-0) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further research into treating inflammatory diseases and neurological disorders. As our understanding of molecular interactions continues to grow, compounds like this one will play a crucial role in developing new treatments that improve human health.

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